

# Boc-N-Me-D-Met-OH structure and chemical formula

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## Compound of Interest

Compound Name: *Boc-N-Me-D-Met-OH*

Cat. No.: *B8610728*

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## In-Depth Technical Guide to Boc-N-Me-D-Met-OH

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-methionine (**Boc-N-Me-D-Met-OH**), a protected amino acid derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry.

## Chemical Structure and Formula

**Boc-N-Me-D-Met-OH** is a derivative of the amino acid methionine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and also N-methylated. The "D" designation indicates the stereochemistry at the alpha-carbon. This modification is significant in peptide synthesis as N-methylation can impart unique conformational constraints and increase metabolic stability.

Chemical Formula:  $C_{11}H_{21}NO_4S$

The structure consists of a central D-methionine core with a tert-butoxycarbonyl group and a methyl group attached to the alpha-amino nitrogen, and a carboxylic acid group.

Molecular Structure Diagram:

Caption: 2D representation of the **Boc-N-Me-D-Met-OH** structure.

## Quantitative Data

A comprehensive summary of the available quantitative data for **Boc-N-Me-D-Met-OH** is presented below. It is important to note that specific physical properties for this N-methylated derivative are not widely reported in publicly available literature. For comparative purposes, data for the closely related, unmethylated compound, Boc-D-Met-OH, is also provided.

Property	Boc-N-Me-D-Met-OH	Boc-D-Met-OH
Chemical Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub> S	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub> S[1][2]
Molecular Weight	263.36 g/mol	249.33 g/mol [1]
CAS Number	Not available	5241-66-7[1][2][3]
Melting Point	Not available	47-50 °C[3]
Solubility	Not available	Soluble in methanol
Optical Rotation	Not available	[α] <sup>20</sup> /D +22.5 to +24.5° (c=1 in MeOH)

## Experimental Protocols

### Synthesis of Boc-N-Me-D-Met-OH

A general and widely applied method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride (NaH) and methyl iodide (CH<sub>3</sub>I). This procedure can be adapted for the synthesis of **Boc-N-Me-D-Met-OH** from its precursor, Boc-D-Met-OH.

Materials:

- Boc-D-Met-OH
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH<sub>3</sub>I)
- Argon or Nitrogen gas

- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask and other standard glassware
- Reagents for workup and purification (e.g., isopropyl alcohol, water, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

- Preparation: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).
- Dissolution: Boc-D-Met-OH is dissolved in anhydrous THF.
- Cooling: The solution is cooled to 0 °C in an ice bath.
- Addition of Methyl Iodide: An excess of methyl iodide is added to the cooled solution.
- Deprotonation: Sodium hydride is added portion-wise to the stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow and controlled to manage the reaction rate. A molar excess of NaH is used to ensure complete deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine.
- Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
- Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise to consume any unreacted NaH. This is followed by the slow addition of water.
- Workup: The THF is removed under reduced pressure. The aqueous residue is then acidified (e.g., with a citric acid solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

- Purification: The solvent is evaporated, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure **Boc-N-Me-D-Met-OH**.

Logical Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of **Boc-N-Me-D-Met-OH**.

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## References

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- To cite this document: BenchChem. [Boc-N-Me-D-Met-OH structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8610728#boc-n-me-d-met-oh-structure-and-chemical-formula]

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